(R)-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide
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Overview
Description
®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide is a chemical compound known for its role as an impurity in the synthesis of Lacosamide, a medication used for the treatment of partial-onset seizures and diabetic neuropathic pain . The compound has a molecular formula of C14H20N2O3 and a molecular weight of 264.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide typically involves the reaction of ®-2-Amino-N-benzyl-3-methoxypropionamide with acetic anhydride and methylamine . The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced as a byproduct during the synthesis of Lacosamide. The process involves multiple steps, including the protection and deprotection of functional groups, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide has several applications in scientific research:
Chemistry: Used as a reference standard and impurity marker in the synthesis of Lacosamide.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Lacosamide.
Industry: Utilized in the quality control and validation of pharmaceutical products.
Mechanism of Action
Lacosamide enhances the slow inactivation of voltage-gated sodium channels, stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing . The compound may exert its effects through similar pathways, although further research is needed to confirm this.
Comparison with Similar Compounds
Similar Compounds
Lacosamide: The parent compound, used for the treatment of seizures.
®-2-Amino-N-benzyl-3-methoxypropionamide: A precursor in the synthesis of ®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide.
N-Methyl Lacosamide: Another impurity formed during the synthesis of Lacosamide.
Uniqueness
®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide is unique due to its specific stereochemistry and role as an impurity in Lacosamide synthesis. Its presence and concentration can impact the overall purity and efficacy of the final pharmaceutical product .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2R)-2-[acetyl(methyl)amino]-N-benzyl-3-methoxypropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-11(17)16(2)13(10-19-3)14(18)15-9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,15,18)/t13-/m1/s1 |
InChI Key |
IQPXOLXLQGVFDT-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)N(C)[C@H](COC)C(=O)NCC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)N(C)C(COC)C(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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